beta-D-Ribofuranose 2,3,5-tribenzoate

Overview

Description

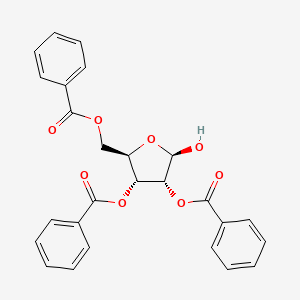

Beta-D-Ribofuranose 2,3,5-tribenzoate: is a ribose-derived compound commonly used in the synthesis of nucleosidesThis compound is characterized by its three benzoate groups attached to the ribofuranose ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranose 2,3,5-tribenzoate involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours. Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C while benzyl chloride is intermittently added. The resulting product is then isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Ribofuranose 2,3,5-tribenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions:

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in the silyl-Hilbert–Johnson reaction to further react this compound.

Acids and Bases: Used for deprotection reactions to form pure artificial nucleotides.

Major Products:

Artificial Nucleotides: Formed through the silyl-Hilbert–Johnson reaction and subsequent deprotection.

Scientific Research Applications

Synthesis Applications

Beta-D-Ribofuranose 2,3,5-tribenzoate serves as a precursor for synthesizing various nucleosides and nucleobases. Its structure allows for modifications that are crucial in developing antiviral and anticancer agents.

Case Study: Nucleoside Synthesis

One notable application is in the synthesis of Clofarabine, a purine nucleoside antimetabolite used to treat acute lymphoblastic leukemia. The synthesis involves the glycosylation of 7-deazapurines using beta-D-Ribofuranose derivatives as glycosyl donors. The reaction conditions and substituents significantly influence the yield and selectivity of the desired nucleoside products .

Pharmaceutical Applications

This compound is also employed in drug formulation and design due to its biological activity as an inhibitor of neutrophil adhesion. This property is particularly relevant in inflammatory diseases where neutrophil activation plays a critical role.

Case Study: Inhibitor Activity

Research has demonstrated that this compound can inhibit the adhesion of neutrophils to keyhole limpet hemocyanin. This suggests potential therapeutic applications in managing inflammatory responses and diseases characterized by excessive neutrophil activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of beta-D-Ribofuranose 2,3,5-tribenzoate primarily involves its role as an intermediate in nucleoside synthesis. The compound undergoes chemical transformations to form nucleosides, which are essential building blocks of nucleic acids. These nucleosides can then be incorporated into DNA or RNA, influencing various biological processes .

Comparison with Similar Compounds

Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound with similar applications in nucleoside synthesis.

Alpha-D-Ribofuranose 1,3,5-tribenzoate: A related compound used in similar synthetic processes

Uniqueness: Beta-D-Ribofuranose 2,3,5-tribenzoate is unique due to its specific configuration and the presence of three benzoate groups, which make it particularly useful in the synthesis of nucleosides and nucleotides. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications .

Biological Activity

Beta-D-Ribofuranose 2,3,5-tribenzoate is a ribose-derived compound known for its significant role in nucleoside synthesis. This article delves into its biological activity, synthesis, and applications, supported by various research findings and data tables.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C26H22O8

- Molecular Weight : 462.4 g/mol

- CAS Number : 67525-66-0

This compound features three benzoate groups attached to the ribofuranose ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in the production of nucleosides and nucleotides.

The primary mechanism of action for this compound involves its conversion into nucleosides through various chemical transformations. These nucleosides are essential for the formation of DNA and RNA, influencing numerous biological processes including:

- Cellular metabolism

- Genetic information storage and transfer

- Regulation of cellular activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : Ribose undergoes methylation.

- Reagents Used : Thionyl chloride and methyl alcohol are utilized at low temperatures.

- Reaction Conditions : The mixture is stirred for several hours and then heated with additional reagents like ethyl acetate and pyridine.

This compound can also be synthesized using Friedel-Crafts acylation methods which involve activating ribofuranoses as glycosylation reagents .

Biological Applications

This compound serves multiple roles in scientific research:

- Nucleoside Synthesis : It acts as a precursor for synthesizing various nucleosides that are crucial in biochemistry.

- Antiviral and Anticancer Research : The compound is being explored for its potential in developing antiviral agents and anticancer drugs.

- Biochemical Reagents : It is used in the production of biochemical intermediates necessary for various laboratory applications .

Research Findings

Recent studies have highlighted the biological activities associated with beta-D-Ribofuranose derivatives. For example:

- Antimicrobial Activity : Research indicates that derivatives of beta-D-Ribofuranose exhibit antimicrobial properties when tested against specific pathogens .

- Anticancer Properties : Some studies have reported that compounds derived from beta-D-Ribofuranose can inhibit cancer cell proliferation .

Case Study 1: Synthesis and Antimicrobial Activity

A study focused on synthesizing novel fluorinated phenothiazines from beta-D-ribofuranose derivatives demonstrated significant antimicrobial activity against selected strains. The synthesis involved treating phenothiazines with beta-D-ribofuranose 1-acetate 2,3,5-tribenzoate to yield ribofuranosides that showed promising results in vitro .

Case Study 2: Nucleotide Analog Development

Another investigation explored the use of this compound in creating nucleotide analogs. These analogs were tested for their efficacy against viral infections, showing potential as therapeutic agents due to their ability to mimic natural nucleotides during viral replication processes .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| This compound | C26H22O8 | 462.4 g/mol | Nucleoside synthesis |

| Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | C28H24O9 | 504.48 g/mol | Intermediate for various reactions |

| Alpha-D-Ribofuranose 1,3,5-tribenzoate | C26H22O8 | 462.4 g/mol | Similar applications in synthesis |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing beta-D-ribofuranose 2,3,5-tribenzoate to maximize yield and purity?

The synthesis typically involves sequential benzoylation of ribofuranose derivatives under controlled conditions. Key steps include:

- Protection of hydroxyl groups : Use benzoyl chloride in pyridine to selectively protect the 2, 3, and 5-hydroxyl groups of ribofuranose. The 1-position is often acetylated as a transient protecting group .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol or methanol) is employed to isolate the product, achieving >98% purity . Reported yields range from 65% to 85%, depending on the scale and solvent system .

Q. How is this compound characterized to confirm structural integrity?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Peaks at δ 7.8–8.1 ppm (benzoyl aromatic protons) and δ 5.5–6.2 ppm (ribose anomeric and adjacent protons) confirm substitution patterns .

- Mass spectrometry (ESI-TOF) : Molecular ion [M+Na]⁺ at m/z 527.4 (C28H24O9) validates the molecular formula .

Q. What is the role of this compound as a protecting group in nucleoside synthesis?

The benzoyl groups stabilize the ribose ring during glycosylation reactions, preventing unwanted hydrolysis or isomerization. The 1-O-acetyl group is selectively removed under mild acidic conditions (e.g., acetic acid/water), enabling coupling with nucleobases (e.g., purines or pyrimidines) to form antiviral nucleosides like Vidarabine .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective benzoylation of ribofuranose derivatives?

Regioselectivity is governed by:

- Steric and electronic factors : The 2- and 3-hydroxyls are more reactive due to their proximity to the ring oxygen, while the 5-hydroxyl is sterically accessible.

- Catalytic effects : Pyridine acts as both a base and a nucleophilic catalyst, accelerating benzoyl group transfer . Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the ribose hydroxyls and benzoyl chloride .

Q. How can computational modeling optimize the use of this compound in glycosylation reactions?

- Density Functional Theory (DFT) : Predicts energy barriers for glycosidic bond formation, identifying optimal leaving groups (e.g., triflate vs. acetate) .

- Molecular dynamics (MD) : Simulates solvent effects on reaction trajectories, guiding solvent selection (e.g., dichloromethane vs. acetonitrile) . These models correlate with experimental yields, reducing trial-and-error in synthetic workflows.

Q. What strategies resolve discrepancies in reported spectral data or reaction yields for this compound?

- Cross-validation : Compare NMR data with published spectra in databases (e.g., SDBS or Reaxys) .

- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., incomplete benzoylation or acetyl migration) .

- Reproducibility protocols : Standardize reaction conditions (e.g., solvent drying, inert atmosphere) to mitigate variability .

Q. How does this compound facilitate the synthesis of antiviral nucleoside analogs?

- Deprotection flexibility : The benzoyl groups are stable under basic conditions but cleaved selectively with ammonia/methanol, enabling stepwise functionalization .

- Coupling efficiency : Activation of the 1-position with Lewis acids (e.g., TMSOTf) enhances nucleobase attachment, critical for analogs like Ribavirin .

- Case study : In Vidarabine synthesis, the tribenzoate intermediate ensures >90% regioselectivity for the desired β-anomer .

Properties

IUPAC Name |

(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJDSXEIXFNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986908 | |

| Record name | 2,3,5-Tri-O-benzoylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67525-66-0 | |

| Record name | NSC18736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-Tri-O-benzoylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.